propanedinitrile CAS No. 647839-59-6](/img/structure/B12608418.png)
[(6-Chloropyridin-3-yl)methyl](3,3-difluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring substituted with a methyl group and a difluoropropyl group attached to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde to introduce the methyl group at the 3-position.
Formation of Intermediate: The intermediate product is then reacted with 3,3-difluoropropyl bromide under basic conditions to introduce the difluoropropyl group.
Final Step: The final step involves the reaction of the intermediate with malononitrile under acidic conditions to form the propanedinitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloropyridin-3-yl)methylamine hydrochloride: Similar structure but with a different alkyl group.
(6-Chloropyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the difluoropropyl group.
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both the difluoropropyl and propanedinitrile groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
647839-59-6 |
|---|---|
Formule moléculaire |
C12H10ClF2N3 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H10ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-2,6,11H,3-5H2 |
Clé InChI |
RFZCSQFZQGYVCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(CCC(F)F)(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


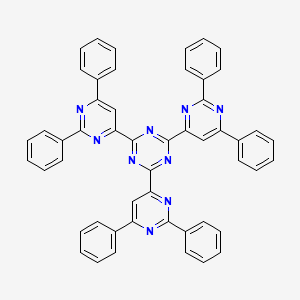
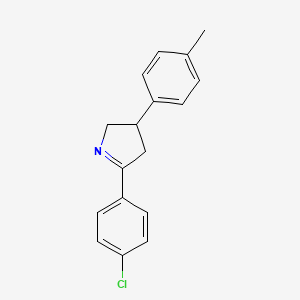
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)

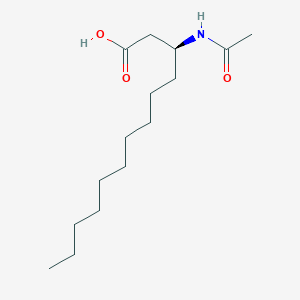
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
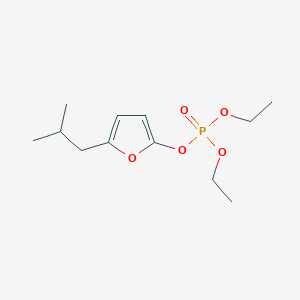
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)

![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)

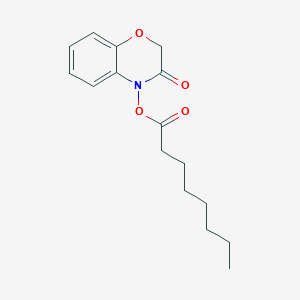
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
